molecular formula C3H9N3S B1274209 2,4-Dimethylthiosemicarbazide CAS No. 6621-75-6

2,4-Dimethylthiosemicarbazide

Cat. No. B1274209
CAS RN: 6621-75-6
M. Wt: 119.19 g/mol
InChI Key: YEHMHSRNWIBAEL-UHFFFAOYSA-N
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Patent
US05856350

Procedure details

To a stirred, room temperature, solution of 2,4-dimethylthiosemicarbazide (5.96 g, 50.0 mmol) and dry pyridine (100 mL) was added dropwise 3-fluorobenzoyl chloride (7.93 g, 50.0 mmol). After stirring overnight, the reaction mixture was evaporated at reduced pressure. The concentrate was slurried with water and that which did not dissolve was collected by filtration. Crystallization of this material from ethanol afforded the desired product as colorless needles, mp 202°-205° C.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([NH:6][CH3:7])=[S:5])[NH2:3].[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13]>N1C=CC=CC=1>[CH3:1][N:2]([C:4]([NH:6][CH3:7])=[S:5])[NH:3][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([F:8])[CH:10]=1

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
CN(N)C(=S)NC
Name
Quantity
7.93 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
did not dissolve
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization of this material from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(NC(C1=CC(=CC=C1)F)=O)C(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.